
Necrostatin-7
Descripción general
Descripción
La Necrostatina-7 es un inhibidor de molécula pequeña de la necroptosis, una forma de muerte celular programada que es morfológicamente similar a la necrosis. La necroptosis es distinta de la apoptosis y está mediada por quinasas de proteínas de interacción con receptores. La Necrostatina-7 ha sido identificada como un potente inhibidor de la necroptosis y ha mostrado promesa en diversas aplicaciones de investigación científica, particularmente en los campos de la biología y la medicina .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de la Necrostatina-7 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. La ruta de síntesis normalmente incluye los siguientes pasos:
- Formación de la estructura central a través de una serie de reacciones de condensación.
- Introducción de grupos funcionales mediante reacciones de sustitución.
- Purificación y aislamiento del producto final mediante cristalización o cromatografía .
Métodos de Producción Industrial
La producción industrial de Necrostatina-7 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Las consideraciones clave incluyen la elección de los disolventes, el control de la temperatura y el tiempo de reacción. La producción industrial también implica medidas estrictas de control de calidad para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Necrostatina-7 se somete a diversas reacciones químicas, incluyendo:
Oxidación: La Necrostatina-7 se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la Necrostatina-7, alterando sus propiedades químicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como los halógenos y los agentes alquilantes en las reacciones de sustitución.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de la Necrostatina-7 puede llevar a la formación de derivados oxidados con actividad biológica alterada .
Aplicaciones Científicas De Investigación
Necrostatin-7 (Nec-7) is a small-molecule inhibitor of necroptosis, a form of programmed cell death that is independent of caspases and resembles unregulated necrosis . Research indicates that Nec-7 is structurally distinct from other necrostatins and has potential therapeutic applications, particularly in bone diseases .
Inhibition of Osteoclast Formation and Bone Resorption
Nec-7 has demonstrated the ability to suppress osteoclast formation and bone resorption induced by the receptor activator of nuclear factor (NF)-κB ligand (RANKL) . It achieves this without affecting the survival and growth of osteoclast precursor cells supported by macrophage colony-stimulating factor (M-CSF) .
- Mechanism of Action Nec-7 inhibits the RANK to nuclear factor of activated T cells c1 (NFATc1) signaling pathway without affecting MAPK or NF-κB activation .
- Impact on Osteoclastogenic Genes Nec-7 significantly reduces the levels of RANKL-induced osteoclastogenic marker genes, such as cathepsin K .
- Rescue Experiments Lentiviral expression of RANK in bone marrow-derived macrophages restores osteoclastogenesis and NFATc1 amplification in Nec-7-treated cells .
Potential Therapeutic Strategies for Bone Disease
By understanding the molecular mechanisms through which Nec-7 inhibits the RANK-NFATc1 signaling axis, new therapeutic strategies for bone diseases may be developed .
Radiosensitization Strategy for Cancer Therapy
Necroptosis induction can be a strategy for cancer therapy. Radiation resistance can occur in residual tumors after radiotherapy, but FDX1 and LIAS, key regulators of cuproptosis, can be upregulated in residual tumours following radiotherapy, conferring the increased sensitivity to cuproptosis . A copper-containing nanocapsule releases copper ions upon exposure to ionizing radiation, overcoming acquired radiation resistance and activating a robust abscopal effect .
Other Necrostatin-1 applications
Necrostatin-1 also suppresses necroptosis and inhibits other cell death pathways such as ferroptosis, apoptosis, and pyroptosis . Necrostatin-1 has demonstrated pharmacological activities, including anti-cancer, anti-osteoporosis, anti-glaucoma, anti-periodontitis, anti-osteoarthritis, and protective effects on the kidneys, lungs, liver, heart, and nervous system .
Data Table: Effects of Nec-7 on Osteoclastogenesis
Inhibition of RANKL-Induced Osteoclastogenesis
- Objective To investigate the impact of Nec-7 on RANKL-induced osteoclastogenesis and bone resorption .
- Methods Bone marrow-derived macrophages were treated with RANKL in the presence or absence of Nec-7. Osteoclast formation was assessed by TRAP staining, and bone resorption was evaluated using an in vitro resorption assay .
- Results Nec-7 significantly suppressed RANKL-induced osteoclastogenesis and bone resorption. The expression of osteoclastogenic marker genes, such as cathepsin K, was also reduced .
- Nec-7 inhibits osteoclast formation and function by targeting the RANK-NFATc1 signaling pathway .
Potential in Amyotrophic Lateral Sclerosis (ALS)
Necroptosis is the key mechanism of neurodegeneration in both sporadic and familial types of amyotrophic lateral sclerosis (ALS) . Astrocytes from ALS cases can cause neuronal death by necroptosis in a RIPK1-dependent manner, and Necrostatin-1 was shown to abrogate mouse motor neuron loss in ALS .
Traumatic Brain Injury
Mecanismo De Acción
La Necrostatina-7 ejerce sus efectos inhibiendo la actividad de las quinasas de proteínas de interacción con receptores, particularmente la quinasa de proteínas de interacción con receptores 1 y la quinasa de proteínas de interacción con receptores 3. Estas quinasas son componentes clave de la vía de señalización de la necroptosis. Al inhibir estas quinasas, la Necrostatina-7 evita la formación del complejo necrosómico y la posterior ejecución de la muerte celular necropótica .
Comparación Con Compuestos Similares
Compuestos Similares
Necrostatina-1: Otro inhibidor potente de la necroptosis, pero con una estructura química y un mecanismo de acción diferentes.
Necrostatina-3: Similar a la Necrostatina-1, pero con modificaciones que mejoran su potencia y selectividad.
Necrostatina-5: Un inhibidor de la necroptosis estructuralmente distinto con propiedades únicas.
Singularidad de la Necrostatina-7
La Necrostatina-7 es única en su estructura y su capacidad para inhibir la necroptosis sin afectar otras formas de muerte celular. Su estructura química distintiva permite interacciones específicas con las quinasas de proteínas de interacción con receptores, lo que la convierte en una herramienta valiosa para estudiar la necroptosis y desarrollar nuevos agentes terapéuticos .
Actividad Biológica
Necrostatin-7 (Nec-7) is a novel small-molecule inhibitor of necroptosis, a regulated form of necrotic cell death that occurs independently of caspases. This compound is part of a series of necrostatins, which have been developed to specifically inhibit necroptosis and potentially mitigate its pathological effects in various diseases. Unlike its predecessors, such as Necrostatin-1 (Nec-1), Nec-7 does not inhibit receptor-interacting protein kinase 1 (RIPK1), which distinguishes its mechanism of action and makes it a unique tool for studying necroptosis.
This compound operates through a different pathway than other necrostatins. While Nec-1 and others target RIPK1 to inhibit necroptosis, Nec-7's specific mechanism remains less defined but is thought to involve interactions with other cellular pathways that regulate cell death and survival. It has been shown to prevent cell death in various models, suggesting that it could be beneficial in conditions characterized by excessive necroptosis.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of Nec-7 has revealed critical insights into how modifications to its chemical structure can enhance its potency and selectivity. The following table summarizes key findings from SAR studies:
Compound | Target | Mechanism of Action | Potency (IC50) | Structural Features |
---|---|---|---|---|
Necrostatin-1 | RIPK1 | Inhibits RIPK1 kinase activity | 0.5 µM | T-loop binding |
Necrostatin-3 | RIPK1 | Indirect inhibition | 2 µM | Distinct binding mode |
This compound | Not RIPK1 | Potentially targets other pathways | TBD | Unique structural profile |
In Vitro Studies
In vitro studies have demonstrated that Nec-7 effectively prevents necroptosis in various cell types. For instance, in human U937 cells treated with TNF-alpha, Nec-7 significantly reduced cell death compared to untreated controls, indicating its protective role against necrotic cell death pathways.
Case Studies
Several studies have explored the therapeutic potential of Nec-7 in preclinical models:
- Traumatic Brain Injury (TBI) : In a mouse model of TBI, administration of Nec-7 resulted in reduced brain injury markers and improved functional outcomes compared to controls. This suggests a neuroprotective role for Nec-7 in conditions where necroptosis contributes to neuronal loss.
- Ischemic Injury : Research indicated that Nec-7 could attenuate damage in models of ischemic stroke by inhibiting pathways leading to necroptotic cell death, thereby preserving neuronal integrity and function.
- Neurodegenerative Diseases : In models simulating conditions like amyotrophic lateral sclerosis (ALS), Nec-7 exhibited protective effects by reducing neuronal cell death associated with necroptosis.
Q & A
Basic Research Questions
Q. What distinguishes Necrostatin-7's mechanism of action from other necrostatins (e.g., Nec-1, Nec-5) in inhibiting necroptosis?
this compound (Nec-7) does not inhibit RIP1 kinase activity, unlike Nec-1 and Nec-5, which target RIP1 directly . This suggests Nec-7 acts via an alternative pathway, potentially modulating downstream effectors such as MLKL or unidentified regulatory proteins. Researchers should validate its mechanism using RIP1 kinase activity assays (e.g., immunoprecipitation or phospho-specific antibodies) and compare results with Nec-1-treated controls .
Q. How should researchers design in vitro experiments to evaluate Nec-7's efficacy in necroptosis inhibition?
Key steps include:
- Selecting necroptosis-sensitive cell lines (e.g., HT-29 or L929 cells).
- Inducing necroptosis with TNF-α plus caspase inhibitors (e.g., z-VAD-fmk) and/or SMAC mimetics.
- Titrating Nec-7 concentrations (typical range: 10–100 μM) and measuring cell viability via assays like propidium iodide exclusion or ATP-based luminescence .
- Including Nec-1 as a positive control to confirm pathway specificity .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding Nec-7's therapeutic efficacy across different disease models?
Contradictions may arise from variations in experimental conditions (e.g., cell type, stimulus, or dosing). To address this:
- Perform dose-response curves across models to identify context-dependent effects.
- Validate necroptosis induction using RIP3/MLKL phosphorylation assays.
- Cross-reference results with genetic models (e.g., RIP3 knockout cells) to confirm on-target effects .
Q. What methodologies are recommended for investigating Nec-7's cross-talk with apoptosis or autophagy pathways?
- Combine Nec-7 with apoptosis inducers (e.g., staurosporine) or autophagy inhibitors (e.g., chloroquine).
- Use flow cytometry to differentiate cell death modes (Annexin V/propidium iodide staining).
- Analyze pathway markers (e.g., cleaved caspase-3 for apoptosis, LC3-II for autophagy) via Western blot .
Q. How can researchers identify novel molecular targets of Nec-7 beyond RIP1?
- Employ affinity-based proteomics (e.g., pull-down assays with biotinylated Nec-7).
- Utilize CRISPR-Cas9 knockout libraries to screen for Nec-7 resistance genes.
- Validate candidates using thermal shift assays or cellular rescue experiments .
Q. Methodological & Reproducibility Considerations
Q. What are best practices for verifying Nec-7's specificity in complex biological systems?
- Use orthogonal approaches: Combine pharmacological inhibition (Nec-7) with genetic knockdown (siRNA/shRNA targeting RIP1, RIP3, or MLKL).
- Test off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler™).
- Include vehicle controls to rule out solvent-mediated artifacts .
Q. How should researchers address variability in Nec-7 activity due to batch differences or solubility issues?
- Source Nec-7 from reputable suppliers (e.g., Sigma-Aldrich, Tocris) with validated certificates of analysis.
- Pre-dissolve Nec-7 in DMSO at 10–50 mM stocks, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Confirm solubility via dynamic light scattering (DLS) or HPLC purity checks .
Q. Translational & Preclinical Challenges
Q. What barriers exist in translating Nec-7 findings from in vitro to in vivo models?
- Limited pharmacokinetic Nec-7’s bioavailability, tissue distribution, and metabolism remain poorly characterized.
- Toxicity risks: Conduct dose-ranging studies in rodents, monitoring organ toxicity (e.g., liver/kidney function tests).
- Optimize delivery methods (e.g., nanoparticles or liposomal encapsulation) to enhance stability .
Q. How can researchers validate Nec-7's therapeutic potential in disease-relevant contexts (e.g., ischemia-reperfusion injury)?
- Use animal models (e.g., myocardial infarction or stroke) with timed Nec-7 administration post-injury.
- Quantify necroptosis markers (e.g., plasma levels of HMGB1 or RIP3) and correlate with histological damage.
- Compare outcomes with Nec-1-treated cohorts to assess mechanistic divergence .
Q. Data Interpretation & Reporting Standards
Q. How should researchers statistically analyze Nec-7's dose-dependent effects?
- Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report confidence intervals and effect sizes to enhance reproducibility .
Q. What criteria should guide the inclusion of Nec-7 data in peer-reviewed publications?
- Provide full experimental details: Cell lines, stimulus protocols, Nec-7 batch numbers, and statistical methods.
- Deposit raw data (e.g., flow cytometry files, Western blot images) in public repositories (e.g., Figshare).
- Disclose conflicts of interest, particularly if Nec-7 was sourced from commercial vendors .
Propiedades
IUPAC Name |
(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGLNVGTJLIRV-KBEFMPHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361283 | |
Record name | STK763743 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351062-08-3 | |
Record name | STK763743 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 351062-08-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.